5-Bromo-2-azabicyclo[2.1.1]hexane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8BrN |
|---|---|
Molecular Weight |
162.03 g/mol |
IUPAC Name |
5-bromo-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C5H8BrN/c6-5-3-1-4(5)7-2-3/h3-5,7H,1-2H2 |
InChI Key |
GJIXTJGAOQODBR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC1C2Br |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 5 Bromo 2 Azabicyclo 2.1.1 Hexane and Azabicyclo 2.1.1 Hexane Systems
General Reactivity Profiles of 2-Azabicyclo[2.1.1]hexanes
The 2-azabicyclo[2.1.1]hexane framework serves as a rigid scaffold that can be strategically functionalized. nih.gov Its constrained nature influences the trajectory of reactions, often leading to highly specific stereochemical outcomes.
Nucleophilic Substitution Reactions on the Bicyclic Framework
Nucleophilic displacement of substituents on the 2-azabicyclo[2.1.1]hexane core, particularly at the 5- and 6-positions, is a key method for introducing diverse functional groups. nih.gov The success of these substitutions is influenced by several factors, including the nature of the leaving group, the nucleophile, the solvent, and the substituent on the nitrogen atom.
Displacements of 5(6)-anti-bromo substituents have been successfully achieved, yielding a range of difunctionalized products. nih.gov These reactions necessitate the presence of an amine nitrogen. The choice of solvent and metal salt is critical; for instance, reactions are generally faster and give higher yields in dimethyl sulfoxide (B87167) (DMSO) compared to dimethylformamide (DMF). nih.govacs.org Similarly, cesium salts often prove more effective than sodium or lithium salts. nih.govacs.org For example, while many sodium and lithium salts can be used, the substitution with fluoride (B91410) is best accomplished with silver fluoride in nitromethane (B149229). nih.govacs.org
The presence of electron-withdrawing groups at the 6-anti-position, such as fluoro, acetoxy, azido, bromo, or thiophenyl groups, has been observed to slow down the rate of bromide displacement at the 5-anti-position. nih.govacs.org This highlights the electronic effects transmitted through the bicyclic system.
Table 1: Nucleophilic Substitution Reactions of 5-Bromo-2-azabicyclo[2.1.1]hexane Derivatives
| Substrate | Nucleophile/Reagents | Solvent | Product | Key Observation | Reference |
|---|---|---|---|---|---|
| N-benzyl-5,6-anti-dibromo-2-azabicyclo[2.1.1]hexane | CsOAc | DMSO | 5-anti-acetoxy-6-anti-bromo derivative | Higher yield compared to NaOAc. | nih.gov |
| N-benzyl-5-anti-bromo-2-azabicyclo[2.1.1]hexane | NaN3 | DMSO | 5-anti-azido derivative | Successful displacement of bromide. | nih.gov |
| N-benzyl-5-anti-bromo-6-anti-fluoro-2-azabicyclo[2.1.1]hexane | AgF | Nitromethane | 5,6-anti-difluoro derivative | Silver fluoride is effective for fluorination. | nih.gov |
| N-benzyl-5,6-anti-dibromo-2-azabicyclo[2.1.1]hexane | NaSPh | DMSO | 5-anti-thiophenyl-6-anti-bromo derivative | Demonstrates the introduction of sulfur nucleophiles. | nih.gov |
Electrophilic Activation and Ring-Opening Reactions
The strained nature of the 2-azabicyclo[2.1.1]hexane system makes it susceptible to ring-opening reactions under certain conditions, often initiated by electrophilic activation. The reaction of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with various electrophiles can lead to either rearranged 2-azabicyclo[2.1.1]hexane products or ring-cleaved structures, depending on the electrophile and reaction conditions. researchgate.netnih.gov
For instance, reactions with chloronium and fluoronium ions can lead to ring cleavage, yielding 4-aminomethyl-3-hydroxycyclobutene derivatives. researchgate.netnih.gov In contrast, electrophilic addition of reagents like phenylselenyl bromide to a cyclobutene (B1205218) precursor, followed by intramolecular ring closure, provides an efficient route to the 2-azabicyclo[2.1.1]hexane skeleton. nih.govresearchgate.net This highlights the delicate balance between rearrangement and ring-opening pathways.
A notable example of electrophilic activation leading to a complex rearrangement is the strain-release-driven Friedel–Crafts spirocyclization of azabicyclo[1.1.0]butane-tethered arenes. d-nb.info This reaction proceeds through a dearomatizing interrupted Friedel–Crafts mechanism, forming a complex azabicyclo[2.1.1]hexane intermediate. d-nb.info This intermediate can then be converted to the final spirocyclic product upon further electrophilic activation of the tertiary amine. d-nb.info
Functionalization and Derivatization Strategies
A variety of strategies have been developed to functionalize and derivatize the 2-azabicyclo[2.1.1]hexane scaffold, underscoring its utility as a building block in organic synthesis. These methods allow for the introduction of a wide array of substituents, significantly altering the physicochemical and pharmacological properties of the parent compound.
One common approach involves the Curtius rearrangement of 5-syn- and 5-anti-carboxylic acids to stereospecifically introduce amino groups at these positions. nih.govchoudharylab.com The resulting amines can be isolated as their carbamates. nih.govchoudharylab.com Furthermore, radical decarboxylative substitutions of these carboxylic acids or their Barton esters provide another avenue for introducing other heteroatoms. nih.govchoudharylab.com
The ketone group of a lactam precursor can be halogenated using reagents like phosphorus oxychloride to yield halogenated derivatives. These halogenated intermediates can then undergo nucleophilic substitution with cyanide ions to prepare nitrile derivatives. The introduction of substituents like difluoromethyl groups can significantly alter the electronic distribution within the bicyclic framework, leading to modified properties.
Recent advances include skeletal editing strategies that transform multisubstituted 2-azabicyclo[2.1.1]hexanes into bicyclo[1.1.1]pentanes (BCPs) through an N-atom deletion process. acs.org This highlights the potential for programmed and divergent synthesis of complex bicyclic structures.
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of reactions involving the azabicyclo[2.1.1]hexane system is crucial for controlling reaction outcomes and designing new synthetic routes.
Concerted vs. Stepwise Mechanisms in Cycloaddition Reactions
The formation of the 2-azabicyclo[2.1.1]hexane ring system can be achieved through various cycloaddition reactions, with the mechanism often being a subject of investigation. The reaction of 3-phenyl-1-azabicyclo[1.1.0]butane with dimethyl dicyanofumarate and dimethyl dicyanomaleate results in the same mixture of cis- and trans-4-phenyl-1-azabicyclo[2.1.1]hexane-2,3-dicarboxylates. uzh.ch This outcome is indicative of a stepwise mechanism proceeding through a relatively stable zwitterionic intermediate, which allows for rotation around the newly formed C-C bond before the final ring closure. uzh.ch
In contrast, other cycloaddition reactions may proceed through different pathways. For example, catalyst-controlled chemodivergent reactions of bicyclo[1.1.0]butane amides with azadienes can lead to either bicyclo[2.1.1]hexanes via a formal cycloaddition or cyclobutenes through an addition–elimination pathway, depending on the catalyst used. nih.gov The involvement of radical pathways has also been considered in some transformations. nih.gov
Role of Nitrogen Neighboring Group Participation in Rearrangements and Substitutions
Neighboring group participation by the nitrogen atom in the 2-azabicyclo[2.1.1]hexane system plays a significant role in directing the outcome of various reactions, particularly rearrangements and substitutions. researchgate.netacs.org The extent of this participation can be controlled by factors such as the solvent, the electrophile, and substituents on the nitrogen atom. researchgate.netnih.govacs.org
In the bromine-mediated rearrangement of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes to 2-azabicyclo[2.1.1]hexanes, nitrogen participation is facilitated by polar aprotic solvents like nitromethane and poorly nucleophilic protic solvents like acetic acid. researchgate.netnih.govacs.org For instance, the reaction of an N-benzyloxycarbonyl-2-azabicyclo[2.2.0]hex-5-ene with bromine in nitromethane yields solely the rearranged anti,anti-5,6-dibromo-2-azabicyclo[2.1.1]hexane. researchgate.netacs.org Conversely, using a less coordinating solvent like dichloromethane (B109758) with pyridinium (B92312) bromide perbromide can suppress this rearrangement and lead to the unrearranged dibromide. researchgate.netnih.govacs.org
The nature of the substituent on the nitrogen atom can also influence the degree of neighboring group participation. In the rearrangement of 3-hydroxymethyl-2-azabicyclo[2.2.0]hex-5-ene precursors, a proximal hydroxyl group can compete with the nitrogen in neighboring group participation. datapdf.comnih.gov However, using a 3-nosyloxymethyl group can suppress this unwanted oxygen participation, favoring the formation of the desired aziridinium (B1262131) ion intermediate, which then rearranges to the 2-azabicyclo[2.1.1]hexane product. datapdf.comnih.gov
Table 2: Effect of Solvents and Reagents on Nitrogen Neighboring Group Participation
| Substrate | Reagents | Solvent | Major Product Type | Mechanism | Reference |
|---|---|---|---|---|---|
| N-Cbz-2-azabicyclo[2.2.0]hex-5-ene | Br2 | Nitromethane | Rearranged (2-azabicyclo[2.1.1]hexane) | Nitrogen participation favored. | researchgate.netacs.org |
| N-Cbz-2-azabicyclo[2.2.0]hex-5-ene | NBS | Acetic Acid | Rearranged (2-azabicyclo[2.1.1]hexane) | Nitrogen participation favored. | researchgate.netacs.org |
| N-Cbz-2-azabicyclo[2.2.0]hex-5-ene | Pyridinium bromide perbromide | CH2Cl2 | Unrearranged | Nitrogen participation suppressed. | researchgate.netacs.org |
| N-Cbz-2-azabicyclo[2.2.0]hex-5-ene | I2, PhSeBr | Various | Unrearranged | Direct 1,2-addition. | researchgate.netnih.gov |
| 3-endo-hydroxymethyl-2-azabicyclo[2.2.0]hex-5-ene | NBS | DMSO/H2O | Azatricycle (Oxygen participation) | Oxygen neighboring group participation dominates. | datapdf.com |
| 3-endo-nosyloxymethyl-2-azabicyclo[2.2.0]hex-5-ene | NBS | DMSO/H2O | Rearranged (2-azabicyclo[2.1.1]hexane) | Nitrogen participation favored due to suppression of oxygen participation. | datapdf.com |
Influence of Solvent Systems and Metal Salts on Reaction Pathways and Yields
The choice of solvent and metal salts plays a pivotal role in the nucleophilic displacement reactions of bromo-substituted 2-azabicyclo[2.1.1]hexanes, significantly impacting reaction rates and product yields. researchgate.netchoudharylab.com Studies have shown that such displacement reactions of anti-bromide ions are contingent on the presence of an amine nitrogen within the bicyclic framework. researchgate.netchoudharylab.com
The polarity and coordinating ability of the solvent are critical factors. For instance, reactions conducted in dimethyl sulfoxide (DMSO) exhibit faster rates and higher product yields compared to those carried out in dimethylformamide (DMF). researchgate.netchoudharylab.com This is exemplified in the displacement of the bromide in N-benzyl-5-anti-bromo-2-azabicyclo[2.1.1]hexane.
The nature of the metal salt cation also has a pronounced effect. The use of cesium acetate (B1210297) (CsOAc) leads to more efficient bromide displacement than sodium acetate (NaOAc). researchgate.netchoudharylab.com While sodium and lithium salts are generally effective, exceptions exist. For example, in the case of fluorination, sodium fluoride (NaF) is unreactive, whereas silver fluoride (AgF) in nitromethane proves to be a suitable reagent for the substitution of bromide with fluoride. researchgate.netchoudharylab.com Silver salts, in general, have been found to facilitate bromide displacements, with the outcome being dependent on the counterion and solvent. choudharylab.com For instance, the reaction of a monobromide with silver acetate in DMF yields the corresponding acetate, but a reaction with silver fluoride in the same solvent can lead to an oxidative rearrangement. choudharylab.com
Catalyst-Controlled Chemodivergence in Reactions Involving Bicyclo[1.1.0]butanes
Bicyclo[1.1.0]butanes (BCBs) are key precursors to the 2-azabicyclo[2.1.1]hexane skeleton. The reactivity of BCBs can be steered towards different product classes through catalyst-controlled chemodivergent synthesis, a powerful strategy for accessing diverse molecular scaffolds from a single starting material. Current time information in Bangalore, IN.nih.govresearchgate.netacs.org
A notable example is the reaction of BCB amides with azadienes, which can be selectively directed to form either bicyclo[2.1.1]hexanes or cyclobutenes by simply changing the metal catalyst. Current time information in Bangalore, IN.nih.govresearchgate.net Copper(I) catalysis efficiently promotes a formal cycloaddition, yielding multifunctionalized bicyclo[2.1.1]hexanes. Current time information in Bangalore, IN.nih.govresearchgate.net In contrast, gold(I) catalysis uniquely facilitates an addition-elimination pathway, leading to the selective formation of cyclobutenes. Current time information in Bangalore, IN.nih.govresearchgate.net This divergence is attributed to the different coordination geometries favored by the catalysts in the transition states. nih.gov Copper(I) favors a linear two-coordinate geometry that accelerates intramolecular cyclization, while gold(I) stabilizes key intermediates through a four-coordinate geometry, enabling an alternative reaction pathway. nih.gov
This catalyst-controlled approach provides precise control over the reaction outcome, enhancing the synthetic utility of BCBs for creating a variety of valuable molecular frameworks. Current time information in Bangalore, IN.nih.gov Furthermore, regiodivergent hydrophosphination of BCBs has been achieved under catalyst control, yielding either α- or β-addition products with high regio- and diastereoselectivity. researchgate.net
Reactivity Specific to Brominated Azabicyclo[2.1.1]hexanes
The bromine substituent in brominated 2-azabicyclo[2.1.1]hexanes serves as a versatile handle for introducing a wide range of functional groups through nucleophilic displacement and other transformations.
Displacement Reactions of Bromo-Substituents and Stereochemical Outcomes
Nucleophilic displacement of 5-anti-bromo substituents in 2-azabicyclo[2.1.1]hexanes proceeds with retention of stereochemistry. nih.gov This stereospecificity is a key feature of these reactions, allowing for the controlled synthesis of various 5-anti-substituted derivatives. The presence of an N-benzyl group on the nitrogen atom of the bicyclic system is often crucial for these displacement reactions to occur. researchgate.net Attempts to perform nucleophilic displacements on the corresponding N-acyl derivatives have been unsuccessful. researchgate.net
A variety of nucleophiles, including those containing oxygen (acetate), nitrogen (azide, imidazole), sulfur (thiophenyl), and halogens (fluoride, iodide), have been successfully employed to displace the anti-bromide. researchgate.netchoudharylab.com These reactions have led to the synthesis of a diverse array of 5-anti-X-6-anti-Y-difunctionalized-2-azabicyclo[2.1.1]hexanes. researchgate.netchoudharylab.com
The presence of other electron-withdrawing substituents at the 6-anti-position, such as fluoro, acetoxy, azido, bromo, or thiophenyl groups, has been observed to slow down the rate of bromide displacement at the 5-anti-position. researchgate.netchoudharylab.comresearchgate.net
Reactivity of Di-brominated Azabicyclo[2.1.1]hexane Derivatives
The reactivity of N-benzyl-5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexane has been investigated, revealing both single and double displacement pathways. choudharylab.comnih.gov While single bromide displacement occurs readily, the displacement of the second bromine atom is significantly more challenging and proceeds at a slower rate. choudharylab.comnih.gov
Reactions of the dibromide with nucleophiles such as cesium acetate and sodium azide (B81097) in DMF have been shown to yield a mixture of the mono-substituted bromo-acetate or bromo-azide and the di-substituted diacetate or diazide, respectively, along with unreacted starting material even after extended reaction times. choudharylab.com The use of DMSO as a solvent can improve reaction rates and yields. researchgate.netchoudharylab.com
An interesting outcome is observed in the reaction of the dibromide with silver fluoride in DMF, which leads to an oxidative rearrangement to form a pyrrole (B145914) aldehyde instead of the expected difluoride. choudharylab.com However, a mixture of the difluoride and the aldehyde can be obtained when the reaction is carried out with silver fluoride in nitromethane. choudharylab.com
The table below summarizes the reactivity of N-benzyl-5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexane with various nucleophiles.
| Reagent | Solvent | Temperature (°C) | Time | Products | Yield (%) |
| CsOAc (4 equiv) | DMF | 70 | 5 days | Diacetate, Bromoacetate | - |
| AgF (4 equiv) | DMF | 70 | 24 h | Pyrrole aldehyde | 44 |
| NaN3 (4 equiv) | DMF | 70 | 8 days | Diazide, Bromoazide | 38, 30 |
| NaI (4 equiv) | DMF | 70 | 48 h | Diiodide | 25 |
| NaSPh (2 equiv) | DMF | 25 | 2 h | Dithiophenyl | 80 |
| NaF (4 equiv) | DMSO | 70 | 12 h | Pyrrole aldehyde | 33 |
| AgF (4 equiv) | CH3NO2 | 50 | 20 h | Difluoride, Pyrrole aldehyde | 25, 11 |
| Data sourced from Krow, G. R., et al. (2009). choudharylab.com |
This reactivity profile underscores the synthetic potential of di-brominated 2-azabicyclo[2.1.1]hexanes as precursors for a variety of functionalized bicyclic compounds.
Stereochemical Aspects of 5 Bromo 2 Azabicyclo 2.1.1 Hexane and Azabicyclo 2.1.1 Hexane Chemistry
Conformational Analysis and Rigidity of the Bicyclo[2.1.1]hexane Skeleton
The bicyclo[2.1.1]hexane skeleton is characterized by a five-membered pyrrolidine-like ring fused with a three-membered cyclopropane (B1198618) unit. This arrangement results in considerable angle strain, particularly at the bridgehead positions, causing bond angles to deviate from ideal sp³ geometries. This inherent strain severely restricts conformational flexibility, locking the ring system into a rigid conformation.
Nuclear magnetic resonance (NMR) spectroscopy and computational studies have confirmed that the bicyclic framework adopts a highly rigid structure with limited rotational freedom. smolecule.com This rigidity fixes the nitrogen lone pair in a specific spatial orientation, which influences the molecule's chemical reactivity and intermolecular interactions. The constrained nature of the scaffold has been shown to stabilize the trans-amide bond configuration when incorporated into peptide-based structures. nuph.edu.ua The defined and inflexible spatial arrangement of functionalities makes these molecules valuable scaffolds for drug discovery. choudharylab.com
Control of Stereochemistry in Synthetic Routes to Azabicyclo[2.1.1]hexanes
The synthesis of azabicyclo[2.1.1]hexanes often involves cycloaddition or rearrangement reactions where controlling the stereochemical outcome is paramount.
Formal [3+2] cycloaddition reactions between bicyclo[1.1.0]butanes (BCBs) and imines are a primary method for constructing the azabicyclo[2.1.1]hexane core. The diastereoselectivity of this process is highly dependent on the nature of the imine substituent. For instance, Lewis acid-catalyzed reactions of BCBs with N-arylimines produce azabicyclo[2.1.1]hexanes, whereas N-alkylimines undergo a divergent addition/elimination pathway to yield cyclobutenyl methanamine products with high diastereoselectivity. researchgate.netnih.gov
Rearrangement reactions provide another stereocontrolled entry to this scaffold. The reactions of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with halonium ion electrophiles can be directed to yield rearranged products with specific stereochemistry. researchgate.net For example, the reaction of an alkene precursor with bromine in nitromethane (B149229) affords exclusively the rearranged anti,anti-5,6-dibromo-2-azabicyclo[2.1.1]hexane. researchgate.net The choice of solvent and electrophile is critical in controlling the participation of the nitrogen's neighboring group, which dictates the reaction outcome. researchgate.net Furthermore, stereoselective routes to 2-azabicyclo[2.1.1]hexanes containing trans-5,6-difunctional groups have been developed through the rearrangement of iodo- or bromohydrin precursors derived from 2-azabicyclo[2.2.0]hex-5-enes. acs.org
Stereoselectivity is also observed in the functionalization of pre-existing azabicyclo[2.1.1]hexane skeletons. Nucleophilic additions to the carbonyl of 6-bromo-5-oxo-2-azabicyclo[2.1.1]hexane, for example, show facial selectivity, with attack occurring preferentially from the face syn to the nitrogen-containing bridge. cdnsciencepub.comgrafiati.com
Significant progress has been made in the catalytic asymmetric synthesis of chiral azabicyclo[2.1.1]hexanes (aza-BCHs). One prominent method involves a zinc-catalyzed formal [3+2] cycloaddition of bicyclobutanes (BCBs) with imines. nih.govresearchgate.net This reaction, which utilizes a chiral bis(oxazolinylphenyl)amide (BOPA) ligand, effectively produces aza-BCHs containing α-chiral amine fragments and two quaternary carbon centers with high yields and excellent enantioselectivity. nih.govthieme-connect.com
Another successful strategy employs asymmetric organocatalysis. A confined imidodiphosphorimidate (IDPi) Brønsted acid has been shown to catalyze the formal cycloaddition between BCBs and N-aryl imines under mild conditions, affording chiral aza-BCHs with very high enantiomeric ratios. acs.org This reaction tolerates a range of functional groups on both the BCB and imine partners. acs.org Experimental and computational studies suggest these reactions can proceed through different mechanisms, with the zinc-catalyzed variant following a concerted nucleophilic ring-opening, while the Lewis acid-catalyzed processes may be stepwise. nih.govresearchgate.net
| Catalyst System | Reactants | Product Type | Max. Yield | Max. Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|
| Zinc / Chiral BOPA Ligand | Bicyclobutane (BCB) + Imine | α-Chiral Aza-BCH | 94% | 96.5:3.5 | nih.govresearchgate.net |
| Confined IDPi Brønsted Acid | BCB + N-Aryl Imine | Chiral Aza-BCH | - | 99:1 | acs.org |
Stereochemical Retention and Inversion in Nucleophilic Substitution Reactions
The stereochemical outcome of nucleophilic substitution reactions on the 2-azabicyclo[2.1.1]hexane skeleton is critical for introducing diverse functionalities, particularly from precursors like 5-Bromo-2-azabicyclo[2.1.1]hexane. Research has shown that nucleophilic displacements at the C5-position are highly stereospecific.
Displacements of 5-anti-bromo substituents in N-benzyl-2-azabicyclo[2.1.1]hexane derivatives proceed with retention of stereochemistry . choudharylab.comnih.gov This outcome is attributed to neighboring group participation from the nitrogen atom of the bicyclic system. nih.gov The reactivity of the 5-anti-bromo substituent is significantly influenced by the protecting group on the nitrogen. Nucleophilic displacement is difficult when an acyl group is present (e.g., N-acyl-5-anti-bromo-2-azabicyclo[2.1.1]hexanes), but is facilitated by an N-alkyl group, such as benzyl. choudharylab.comnih.gov Similarly, the displacement of a 5-anti-iodo substituent by fluoride (B91410) has also been observed to occur with retention of configuration. nih.govthieme-connect.de
Computational Studies on 5 Bromo 2 Azabicyclo 2.1.1 Hexane and Azabicyclo 2.1.1 Hexane Scaffolds
Computational Approaches for Structural Elucidation and Stereochemical Analysis
Computational methods are indispensable tools for determining the three-dimensional structure and stereochemistry of complex molecules like 5-Bromo-2-azabicyclo[2.1.1]hexane and its parent scaffold. Techniques such as X-ray crystallography provide experimental validation for computationally derived structures. researchgate.net
For instance, the structure of a tetracyclic product containing the 2-azabicyclo[2.1.1]hexane core was confirmed using X-ray crystal-structure analysis, providing precise bond lengths and angles. researchgate.net In another study, the stereochemistry of a 1-azabicyclo[2.1.1]hexane derivative was unequivocally established through X-ray crystallography, revealing a cis-configuration of substituents.
Computational modeling is also employed to understand the conformational preferences of these bicyclic systems. For example, substitutions on the C6 position of the 2-azabicyclo[2.1.1]hexane structure have been shown to modulate the cis/trans conformation of the amide bond, a phenomenon that can be rationalized through computational analysis. researchgate.net Furthermore, computational methods have been applied to understand the regiochemical outcomes of reactions involving N-Boc-2-azabicyclo[2.1.1]hexanes, correctly predicting the formation of the more stable tertiary anion over the secondary one. researchgate.netresearchgate.net
Quantum Chemical Calculations of Strain Energy and its Influence on Reactivity
The bicyclo[2.1.1]hexane framework is characterized by significant ring strain, which profoundly influences its reactivity. nih.gov Quantum chemical calculations are essential for quantifying this strain energy and understanding its impact on chemical transformations.
The strain energy of the parent bicyclo[1.1.1]pentane (BCP) core is approximately 68 kcal/mol, which translates to 13.6 kcal/mol per carbon atom. nih.gov In comparison, the aza-BCH scaffold has a lower strain energy of about 6.3 kcal/mol per atom. nih.gov This difference in strain energy is a key driving force in synthetic strategies that convert aza-BCHs into BCPs. nih.gov
Theoretical studies have predicted that the strain energy for 2-thia-1-azabicyclo[2.1.1]hexane 2,2-dioxide is approximately 30 kcal/mol, which is higher than any other studied sulfonamides. researchgate.netacs.org This high strain energy is associated with a lengthened S-N bond. researchgate.netacs.org
The reactivity of these strained systems is often governed by the release of this inherent strain. For example, the reactions of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with halonium ions can lead to rearranged 2-azabicyclo[2.1.1]hexane products, driven by the release of strain. nih.gov Computational studies can model the transition states of these rearrangements to explain the observed product distributions.
Theoretical Studies on Reaction Mechanisms and Transition State Geometries
Computational chemistry provides deep insights into the mechanisms of reactions involving azabicyclo[2.1.1]hexane systems by allowing for the calculation of transition state geometries and reaction energy profiles.
For example, in the nucleophilic substitution of 5-anti-bromo-2-azabicyclo[2.1.1]hexanes, computational studies using Hartree-Fock and DFT methods were performed to investigate the nature of the intermediates. nih.gov These calculations revealed a strong energetic preference for the formation of iminium ions over aziridinium (B1262131) ions in the gas phase. nih.govchoudharylab.com However, the observation of unrearranged products suggests that in solution, an aziridinium ion intermediate, stabilized by the solvent, is likely involved. nih.govchoudharylab.com
In another example, the cycloaddition of 3-phenyl-1-azabicyclo[1.1.0]butane with electron-deficient alkenes to form 1-azabicyclo[2.1.1]hexanes was studied computationally. uzh.chuzh.ch The calculations supported a stepwise mechanism proceeding through a stable zwitterionic intermediate. uzh.chuzh.ch The formation of both cis and trans products from either the (E)- or (Z)-alkene is consistent with the intermediacy of this zwitterion. uzh.chuzh.ch
Density functional theory (DFT) has also been used to study the 1,3-dipolar cycloaddition of cyclopropenes to a stable azomethine ylide, leading to the formation of bis-spirocyclic 3-azabicyclo[3.1.0]hexanes. beilstein-journals.org These calculations helped to elucidate the mechanism and diastereoselectivity of the reaction. beilstein-journals.org
Prediction of Electronic Properties and Molecular Interactions within Azabicyclo[2.1.1]hexane Systems
Understanding the electronic properties and non-covalent interactions within azabicyclo[2.1.1]hexane systems is crucial for predicting their behavior and designing new molecules with desired properties.
Natural Bond Orbital (NBO) analysis is a powerful computational tool for investigating these electronic features. In a study of N-benzyl-5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexane, NBO calculations were performed to assess the interaction between the nitrogen lone pair (n) and the antibonding orbital of the C-Br bond (σ). nih.gov This n → σ interaction can influence the reactivity of the C-Br bond. While the calculations showed that the ground state interaction energies were similar for a series of related bromides, it was suggested that these interactions could become more significant in the transition state as positive charge develops at the carbon atom. nih.gov
The electronic properties of these systems also play a role in their intermolecular interactions. The rigid, three-dimensional structure of the azabicyclo[2.1.1]hexane scaffold provides well-defined exit vectors for substituents, which is a desirable feature in drug design. researchgate.net Computational methods can be used to predict how these molecules will interact with biological targets, such as proteins.
The table below summarizes some of the key computational findings discussed in this article.
| Compound/System | Computational Method | Key Finding | Reference(s) |
| N-Boc-2-azabicyclo[2.1.1]hexane | Computational methods | Tertiary anion is more stable than the secondary anion. | researchgate.netresearchgate.net |
| 2-thia-1-azabicyclo[2.1.1]hexane 2,2-dioxide | Quantum chemical calculations | High strain energy (ca. 30 kcal/mol) and a lengthened S-N bond. | researchgate.netacs.org |
| 5-anti-bromo-2-azabicyclo[2.1.1]hexanes | Hartree-Fock, DFT | Iminium ion intermediates are energetically favored over aziridinium ions in the gas phase. | nih.govchoudharylab.com |
| 3-phenyl-1-azabicyclo[1.1.0]butane + alkenes | Computational studies | Stepwise cycloaddition mechanism via a zwitterionic intermediate. | uzh.chuzh.ch |
| N-benzyl-5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexane | NBO analysis | Investigation of n → σ* interactions between the nitrogen lone pair and the C-Br antibonding orbital. | nih.gov |
Applications in Advanced Organic Synthesis and Medicinal Chemistry
2-Azabicyclo[2.1.1]hexanes as Versatile Building Blocks in Complex Molecule Synthesis
The 2-azabicyclo[2.1.1]hexane framework is a key building block in the creation of intricate and biologically active molecules. rsc.org Its rigid structure provides a stable scaffold that can be chemically modified to produce a wide range of derivatives. This adaptability makes it a valuable tool for chemists to design and synthesize new compounds with specific properties. rsc.org
The synthesis of these compounds often involves photochemical methods, such as the light-induced [2+2] cycloaddition. rsc.org One common starting material is cis-cyclobut-3-ene-1,2-dicarboxylic anhydride. acs.org From this, a key step involves the stereoselective addition of a reagent like phenylselenyl bromide to the double bond of a cyclobutene (B1205218) dicarbamate intermediate. acs.org Subsequent ring closure, often facilitated by a base like sodium hydride, yields the 2-azabicyclo[2.1.1]hexane structure. acs.org Further chemical transformations can then be used to introduce various functional groups, such as hydroxyl and carboxylic acid derivatives. acs.org
The versatility of the 2-azabicyclo[2.1.1]hexane scaffold is further highlighted by its use in the synthesis of quinoxaline-fused aza-bicyclo[2.1.1]hexanes, which have shown potential for enhanced biological activity due to their complex structures. Additionally, this scaffold is a key component in the synthesis of important pharmaceuticals like the antidiabetic agent saxagliptin (B632) and the antiviral drug boceprevir. The rigid bicyclic structure in these drugs helps to enhance their binding affinity and selectivity to their respective target enzymes.
Bioisosteric Replacement Strategies Utilizing Azabicyclo[2.1.1]hexanes
In medicinal chemistry, the concept of "escaping from flatland" has gained traction, encouraging the use of three-dimensional (sp³-rich) structures over flat, two-dimensional ones to improve the properties of drug candidates. nih.gov The 2-azabicyclo[2.1.1]hexane scaffold is a prime example of a saturated bioisostere, a compound that can replace another group in a molecule without significantly altering its biological activity, but with improved physicochemical properties. nih.govresearchgate.net
Furthermore, 2-azabicyclo[2.1.1]hexanes serve as effective bioisosteres for substituted phenyl rings. nih.govresearchgate.net The rigid three-dimensional arrangement of substituents on the bicyclic core allows for precise spatial orientation, which can lead to enhanced interactions with biological targets. thieme-connect.de This strategy of replacing flat aromatic rings with saturated scaffolds like 2-azabicyclo[2.1.1]hexane is a common tactic to create novel compounds with potentially improved therapeutic properties. nih.govresearchgate.net
Studies have shown that replacing a pyrrolidine (B122466) ring with a 2-azabicyclo[2.1.1]hexane can lead to increased water solubility and reduced lipophilicity, which are desirable characteristics for drug candidates. researchgate.net In the context of developing inhibitors for the LRRK2 enzyme, a target for neurodegenerative diseases, the introduction of the 2-azabicyclo[2.1.1]hexane system resulted in improved solubility and metabolic clearance of the compounds. researchgate.netthieme-connect.com This demonstrates the potential of this scaffold to enhance the pharmacokinetic properties of drug molecules.
Derivatization of Azabicyclo[2.1.1]hexanes for Pharmacologically Active Compounds
The 2-azabicyclo[2.1.1]hexane scaffold serves as a versatile platform for the synthesis of a variety of pharmacologically active compounds through derivatization.
Recent research has highlighted the utility of the 2-azabicyclo[2.1.1]hexane framework in the design and synthesis of ligand-directed degraders (LDDs). acs.org An unexpected rearrangement reaction during the preparation of LDDs led to the discovery of a stable azabicyclo[2.1.1]hexane piperazinium salt. acs.org This salt has proven to be a versatile building block, acting as an electrophile in ring-opening reactions with various nucleophiles. acs.org Its utility has been demonstrated in the synthesis of an LDD targeting the degradation of the androgen receptor, a key target in prostate cancer therapy. acs.org
The 2-azabicyclo[2.1.1]hexane skeleton is fundamental to the synthesis of conformationally constrained β-amino acid analogues, most notably 2,4-methanoprolines. acs.orgnuph.edu.uanih.gov These proline analogues are of significant interest due to the conformational rigidity imparted by the bicyclic system, which can be beneficial in peptide-based drug design. researchgate.net
Several synthetic routes to 2,4-methanoprolines and their derivatives have been developed. researchgate.net One approach involves a photochemical [2+2] cycloaddition of N-allylic dehydroalanine (B155165) derivatives. researchgate.net Another method utilizes a two-step synthesis starting from 3-(chloromethyl)cyclobutanone, where the key step is the addition of hydrogen cyanide to an imine, followed by ring closure. nih.gov An efficient synthesis of the β-isomer of 2,4-methanoproline has also been reported, starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride. acs.org More recently, an optimized, multigram synthesis of 4-substituted 2,4-methanoproline derivatives has been established, making these valuable building blocks more accessible for research and development. nuph.edu.uaresearchgate.net
Q & A
Q. What are the key synthetic routes for preparing 5-Bromo-2-azabicyclo[2.1.1]hexane?
- Methodological Answer : The compound is synthesized via nucleophilic displacement of bromine in 5-anti-bromo-2-azabicyclo[2.1.1]hexane derivatives. Key steps include:
Substrate Preparation : Start with N-benzyl or N-acyl-protected bromides (e.g., 5-anti-bromo derivatives) to stabilize the bicyclic core .
Nucleophilic Displacement : Use heteroatom nucleophiles (e.g., SPh, OAc, N₃) in polar aprotic solvents (DMSO or DMF) with CsOAc or AgF to replace bromine. Reaction rates and yields are optimized in DMSO with cesium salts .
Functionalization : Post-displacement, further modifications (e.g., oxidation, reduction) enable access to methanoproline analogs (R = COOH) .
Q. How can functional groups be introduced at the 5/6-positions of 2-azabicyclo[2.1.1]hexane?
- Methodological Answer : Functionalization strategies include:
- Nucleophilic Additions : React 5-bromo-6-oxo-2-azabicyclo[2.1.1]hexane with Grignard reagents or organocuprates to introduce syn-alkyl/aryl groups. Facial selectivity favors addition syn to the nitrogen atom .
- Radical Additions : Use directed radical processes (e.g., AIBN with tributyltin hydride) to install anti-substituents like 6-anti-(1-hydroxyethyl) .
- Late-Stage Modifications : Thianthrenation or Suzuki coupling on phenyl-substituted derivatives allows aromatic ring functionalization .
Advanced Research Questions
Q. How do substituents at C(3) or C(5) influence bromine-mediated rearrangements in azabicyclo systems?
- Methodological Answer : Substituent effects are critical in determining reaction pathways:
- 3-endo-Substituents (Me, Ph) : Promote rearranged dibromides (e.g., 5-anti-6-anti-dibromo products) via torquoselective ring-opening of aziridinium intermediates .
- 5-Methyl Substituents : Favor unrearranged dibromides (e.g., 5-endo,6-exo-dibromo products) due to steric hindrance, limiting ring contraction .
- Electron-Withdrawing Groups (F, OAc) : Slow bromide displacement at the 5-anti-position, necessitating harsher conditions (e.g., AgF in nitromethane) .
Q. What experimental strategies address contradictions in stereochemical outcomes during azabicyclohexane functionalization?
- Methodological Answer : Contradictions arise from competing reaction pathways. Mitigation strategies include:
- Solvent and Salt Optimization : Use DMSO with CsOAc to enhance nucleophilicity and reduce side reactions .
- Epoxide Ring-Opening : For syn-hydroxy/fluoro substituents, employ aziridinium ion intermediates with Hg(OTf)₂ to enforce syn-addition .
- X-ray Crystallography and HiFSA NMR : Resolve structural ambiguities by correlating experimental data (e.g., coupling constants in ¹H NMR) with computational models .
Q. How can stereochemical control be achieved during the synthesis of 5,6-difunctionalized derivatives?
- Methodological Answer : Stereocontrol methods involve:
- Aziridinium Ion Intermediates : Generate strained intermediates from 6-exo-iodo/bromo-5-endo-X derivatives (X = F, OH). Silver or mercury salts enhance iodide displacement, enabling syn-selective additions .
- Reductive Debromination : Convert rearranged dibromides (e.g., 9c-e) to 3-substituted azabicyclo[2.1.1]hexanes with retention of anti-configuration .
- Chiral Auxiliaries : Use N-(ethoxycarbonyl) groups to bias torquoselectivity during photochemical cycloadditions .
Q. What analytical techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Key techniques include:
- ¹H NMR with HiFSA : Iterative full spin analysis deciphers complex splitting patterns (e.g., rotamers in benzyl-protected derivatives) and confirms bicyclo[2.1.1]hexane geometry .
- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for 5-syn-carboxy derivatives .
- GC-MS/LC-MS : Monitors reaction progress and identifies byproducts (e.g., allylic bromides or dimerization artifacts) .
Key Findings
- Stereochemical Flexibility : Anti-bromides enable diverse functionalization, while syn-substituents require aziridinium intermediates .
- Scalability : Photochemical [2+2] cycloadditions (e.g., Ir-catalyzed) allow gram-scale synthesis with minimal purification .
- Metabolic Impact : Bicyclo[2.1.1]hexane incorporation reduces lipophilicity (ΔclogP = -0.7 to -1.2) but may decrease metabolic stability in drug analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
